4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one
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Overview
Description
4-[(E)-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazole ring, a triazine ring, and a thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 6-methyl-3-thioxo-1,2,4-triazine-5-one under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Secondary amines.
Substitution: Nitro-pyrazoles, halogenated pyrazoles.
Scientific Research Applications
4-[(E)-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- **4-[(E)-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- **N’-[(E)-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE
Uniqueness
The uniqueness of 4-[(E)-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrazole and triazine rings, along with a thiol group, makes it a versatile scaffold for the development of new compounds with potential therapeutic and industrial applications .
Properties
Molecular Formula |
C16H16N6OS |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H16N6OS/c1-10-14(9-17-22-15(23)11(2)18-19-16(22)24)12(3)21(20-10)13-7-5-4-6-8-13/h4-9H,1-3H3,(H,19,24)/b17-9+ |
InChI Key |
JUZHQUHSMVZGPP-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3C(=O)C(=NNC3=S)C |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3C(=O)C(=NNC3=S)C |
Origin of Product |
United States |
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